![molecular formula C20H22ClN3O3S B2503955 N'-[(1E)-(3-氯苯基)亚甲基]-1-(4-甲苯磺酰基)哌啶-4-甲酰肼 CAS No. 478030-17-0](/img/structure/B2503955.png)

N'-[(1E)-(3-氯苯基)亚甲基]-1-(4-甲苯磺酰基)哌啶-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

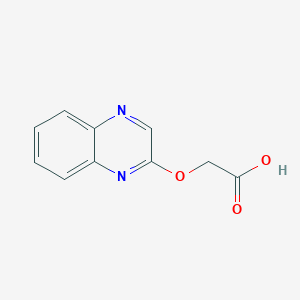

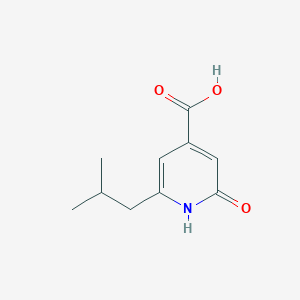

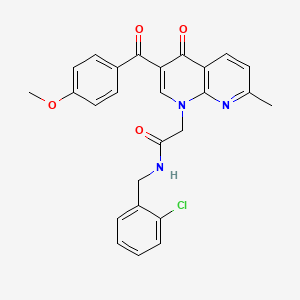

The compound "N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide" is a complex organic molecule that likely contains a piperidine core, a sulfonyl functional group, and a carbohydrazide moiety. The presence of a chlorophenyl group suggests potential for interesting chemical properties and reactivity. This compound may be related to or derived from similar compounds discussed in the provided papers, which include various piperidine derivatives with different substituents and their respective chemical and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . These methods are commonly used in the synthesis of complex organic molecules and could potentially be applied to the synthesis of the compound . The synthesis of similar compounds has been achieved using secondary amines and unsaturated carbonyl compounds , which could be a starting point for the synthesis of "N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide".

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of compounds . The molecular geometry and conformation of piperidine derivatives can be elucidated using this technique, revealing details such as the chair conformation of the piperidine ring and the configuration of carbon-carbon double bonds . The presence of a chlorophenyl group and a sulfonyl group in the compound of interest would likely influence its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a sulfonyl group could make the compound a potential electrophile, reacting with nucleophiles . The carbohydrazide moiety could be involved in condensation reactions or serve as a ligand in metal complex formation . The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. Compounds with similar structures have been shown to exhibit fluorescence properties , which could also be true for the compound . The thermal stability and degradation patterns of these compounds can be studied using thermal analysis techniques such as TG-DTA . The electronic structure and reactivity can be investigated using density functional theory (DFT) calculations, which provide insights into the frontier molecular orbitals and potential redox behavior .

科学研究应用

抗癌潜力

研究表明合成了一类含有4-哌啶基-1,3,4-恶二唑的新型丙酰胺衍生物,其中涉及使用与N'-[(1E)-(3-氯苯基)亚甲基]-1-(4-甲苯磺酰基)哌啶-4-甲酰肼相关的化合物。这些衍生物被评估为有前途的抗癌剂。本研究中合成的化合物相对于阿霉素等标准品表现出很强的抗癌特性,表明它们作为抗癌剂的潜力(Rehman等人,2018)。

抗菌活性

另一项研究重点关注了该化合物的N-取代衍生物的合成和抗菌研究。这些衍生物表现出从中等水平到杰出的抗菌活性,表明这些化合物在抗菌应用中具有潜在用途(Khalid等人,2016)。

抗抑郁和益智剂

一项关于异烟酰肼的席夫碱和2-氮杂环戊酮的合成和生物学评估的研究,其中包括N'-[(1E)-(3-氯苯基)亚甲基]-1-(4-甲苯磺酰基)哌啶-4-甲酰肼的衍生物,揭示了它们作为抗抑郁和益智剂的潜力。一些化合物表现出很高的抗抑郁活性和益智活性,这可能有助于开发治疗相关疾病的疗法(Thomas等人,2016)。

阿尔茨海默病治疗

合成了一系列该化合物的新的N-取代衍生物,以评估阿尔茨海默病的新候选药物。这些化合物被筛选出针对乙酰胆碱酯酶(AChE)酶的酶抑制活性,显示出作为治疗阿尔茨海默病的新候选药物的潜力(Rehman等人,2018)。

属性

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S/c1-15-5-7-19(8-6-15)28(26,27)24-11-9-17(10-12-24)20(25)23-22-14-16-3-2-4-18(21)13-16/h2-8,13-14,17H,9-12H2,1H3,(H,23,25)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQQRYLZOAEGBH-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)